Orlistat impurity 8 is classified as an organic impurity that may arise during the synthesis of orlistat. The identification and quantification of such impurities are essential in pharmaceutical manufacturing to comply with regulatory standards. The European Medicines Agency has outlined the importance of monitoring impurities in pharmaceutical products, including orlistat, to maintain product quality and safety .
The synthesis of orlistat impurity 8 typically occurs during the multi-step process of orlistat production. The primary synthetic route involves a controlled stereoselective process termed “dihydropyrone” synthesis, which is designed to minimize the formation of undesired stereoisomers and impurities .
The molecular structure of orlistat impurity 8 can be deduced based on its relation to orlistat itself. While specific structural data for impurity 8 may not be widely available, it is generally characterized by minor modifications in the molecular framework compared to orlistat.
The formation of orlistat impurity 8 can occur through several potential chemical reactions during the synthesis process:
Analytical methods such as HPLC coupled with mass spectrometry are employed to track these reactions and quantify the levels of impurity present in final products .
Orlistat functions primarily by inhibiting pancreatic lipase, an enzyme responsible for breaking down dietary fats into absorbable free fatty acids. The presence of impurities like impurity 8 may influence this mechanism through:
Research has indicated that monitoring these impurities is vital for ensuring consistent pharmacodynamic responses .
Orlistat impurity 8 shares some physical properties with orlistat but may exhibit differences due to its unique structure:
Quantitative analyses using techniques like HPLC provide insights into these properties by measuring retention times and peak areas corresponding to impurity levels .
Orlistat impurity 8 serves primarily as a subject of study within pharmaceutical development:
Impurity profiling is foundational to Abbreviated New Drug Application (ANDA) submissions for generic orlistat. It necessitates comprehensive identification and quantification of impurities to demonstrate analytical equivalence to the reference listed drug (RLD). Studies reveal divergent impurity profiles between originator (Xenical®) and generic orlistat products, attributed to variations in synthesis routes or purification methods. For example, HPLC-tandem mass spectrometry analyses demonstrate that generics like Cobese™ (Ranbaxy) and Orsoten (KRKA) exhibit higher counts of unidentified impurities compared to Xenical® [4]. Orlistat Impurity 8 exemplifies such discrepancies, often emerging from stereochemical variations or incomplete intermediates during synthesis.
Product Name | Manufacturer | Total Impurities | Notable Impurities Detected |
---|---|---|---|
Xenical® | Roche | 4 | USP RC-A, RC-B |
Cobese™ | Ranbaxy | 8 | Impurity 8, Deformyl-N-acetyl |
Orsoten | KRKA | 7 | Impurity 8, M1 Metabolite |
The synthesis of orlistat involves multi-step processes, including lactonization and N-formylation, which introduce risks of intermediates like N-deformyl or N-acetyl derivatives persisting as impurities. Advanced chromatographic techniques (e.g., HPLC-UV/MS) are indispensable for detecting such species at thresholds as low as 0.1% [4] [8]. Controlling Impurity 8 is particularly vital due to its potential to alter bioequivalence, as unresolved impurities may compromise therapeutic outcomes or accelerate API degradation [3] [10].
Orlistat Impurity 8 (CAS 114264-05-0), chemically designated as (3S,4S)-4-((R)-2-(Benzyloxy)tridecyl)-3-hexyloxetan-2-one, is a non-pharmacopeial impurity requiring strict control per ICH guidelines. Its molecular formula (C~29~H~48~O~3~) and weight (444.7 g/mol) distinguish it from pharmacopeial impurities like Triphenylphosphine Oxide (USP RC-A) [1] [5] [9]. Regulatory submissions mandate its quantification below the identification threshold (0.10%) using validated methods, as its presence signals deviations in synthesis:
Parameter | Requirement | Method |
---|---|---|
Identification Threshold | ≤0.10% | HPLC-UV (λ = 210 nm) |
Quantification Limit | 0.03% | Tandem MS |
Specification Limit | NMT 0.15% | ICH Q3B |
Regulatory agencies (e.g., FDA, EMA) require impurity-specific validation for accuracy, precision, and linearity. For Impurity 8, method validation covers:
CAS No.: 1721-59-1
CAS No.: 57414-02-5
CAS No.: 471-62-5
CAS No.: 83797-45-9
CAS No.: 13823-29-5
CAS No.: